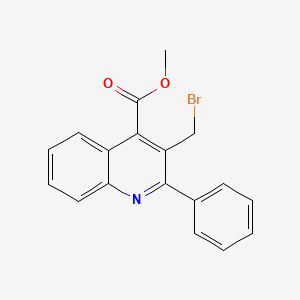
METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE
Descripción general
Descripción
METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE is a complex organic compound with a quinoline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the reaction of 4-quinolinecarboxylic acid with bromomethyl phenyl ketone under acidic conditions to introduce the bromomethyl group. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Quinolinecarboxylic acids.
Reduction: Quinolinecarbinols.
Aplicaciones Científicas De Investigación
METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Quinolinecarboxylic acid, 2-phenyl-, methyl ester
- 4-Quinolinecarboxylic acid, 3-(chloromethyl)-2-phenyl-, methyl ester
- 4-Quinolinecarboxylic acid, 3-(hydroxymethyl)-2-phenyl-, methyl ester
Uniqueness
METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propiedades
Número CAS |
272104-64-0 |
|---|---|
Fórmula molecular |
C18H14BrNO2 |
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
methyl 3-(bromomethyl)-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H14BrNO2/c1-22-18(21)16-13-9-5-6-10-15(13)20-17(14(16)11-19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Clave InChI |
BSAAEEAUGZMUNT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CBr |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














